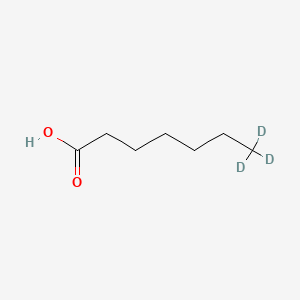

Heptanoic-7,7,7-D3 acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

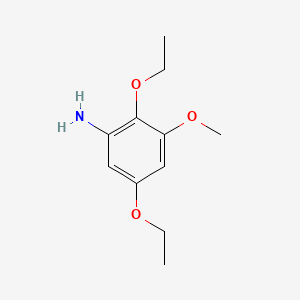

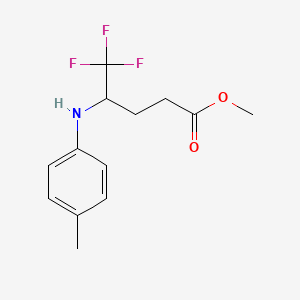

Heptanoic-7,7,7-D3 acid, also known as Enanthic Acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid functional group . It is a colorless oily liquid with an unpleasant, rancid odor . It contributes to the odor of some rancid oils . It is slightly soluble in water, but very soluble in ethanol and ether .

Molecular Structure Analysis

The molecular formula of Heptanoic-7,7,7-D3 acid is C7H11D3O2 . The average mass is 133.203 Da and the monoisotopic mass is 133.118210 Da .Physical And Chemical Properties Analysis

Heptanoic-7,7,7-D3 acid is a colorless liquid with a pungent odor . It is less dense than water and poorly soluble in water . It is very soluble in ethanol and ether .Aplicaciones Científicas De Investigación

Corrosion Inhibitor for Steel : Heptanoic acid has been studied for its use as a corrosion inhibitor for steel. It was successfully anchored to palygorskite clay mineral and showed potential for inhibiting steel corrosion processes in saline environments (Aghzzaf et al., 2014).

Synthesis of Chiral Molecules : Research on the synthesis of chiral 3-methyl-heptanoic acid from citronellol indicates the potential for creating chiral 3-methyl-alkanoic acids seven carbon atoms in length and longer (Breitenbach et al., 1996).

Anticonvulsant Treatment : Triheptanoin, a triglyceride of heptanoate, has been explored for its anticonvulsant properties in mouse seizure models, suggesting potential clinical applications for epilepsy treatment (Borges & Sonnewald, 2012).

Catalysis in Chemical Synthesis : Heptanoic acid has been involved in various catalytic processes, such as the ketonization of alkyl esters of heptanoic acid and the oxidation of octene-1 to heptanoic acid under phase-transfer catalysis conditions (Gliński et al., 2005; Berdnikova et al., 2018).

Biochemical Applications : The use of heptanoic acid in biochemical applications includes its incorporation into poly(β-hydroxyalkanoate) by Pseudomonas oleovorans, demonstrating its utility in biopolymer production (Scholz et al., 1994).

Biotechnology and Agriculture : Dietary sodium heptanoate has been found to improve feed efficiency and growth hormone status in gilthead sea bream, indicating its potential use in aquaculture (Martos-Sitcha et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

7,7,7-trideuterioheptanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNWFXJYAOYHMED-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanoic-7,7,7-D3 acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3,5-Bis(trifluoromethyl)phenyl]azetidine Hydrochloride](/img/structure/B584717.png)

![(|AS,2S)-2-Carboxy-|A-[[(1,1-dimethylethoxy)carbonyl]amino]-1-azetidinebutanoic Acid](/img/structure/B584730.png)